Aplysamine 6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplysamine 6 is a natural product found in Pseudoceratina with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Aplysamine 6 has demonstrated significant anticancer properties. It acts as an inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt), which plays a crucial role in oncogenic signaling pathways regulated by CaaX proteins. The compound exhibits an IC50 value of 14 µM against Icmt, indicating its potential as a novel anticancer agent.

Case Study: Anticancer Trials

In a study published in Bioorganic & Medicinal Chemistry, this compound was tested against various cancer cell lines, showing promising cytotoxic effects. These findings suggest that it could be developed further for therapeutic use against different types of cancer.

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Research has shown that this compound is effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity

Research published in Frontiers in Microbiology highlighted that this compound demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This supports its potential application in treating bacterial infections.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Case Study: Inflammatory Response Modulation

In vitro studies have shown that this compound can inhibit key inflammatory mediators, indicating its utility in conditions characterized by excessive inflammation.

Análisis De Reacciones Químicas

Chemical Identity and Structural Features

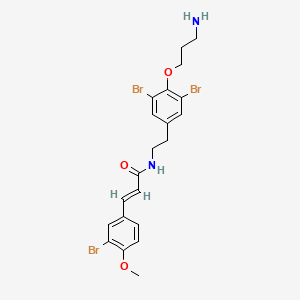

Molecular Formula : C₂₁H₂₃Br₃N₂O₃

Molecular Weight : 591.1 g/mol

Key Functional Groups :

Heck Coupling

The palladium-catalyzed Heck reaction is critical for forming the α,β-unsaturated amide bond:

Mechanism :

-

Oxidative addition of aryl iodide to Pd(0).

-

Alkene coordination and migratory insertion.

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tetrabutylammonium bromide (TBAB)

-

Base: Hunig’s base

Side Reactions :

Alkylation and Deprotection

-

Alkylation : 1,3-Dibromopropane reacts with phenolic intermediates in DMF/K₂CO₃ to install the 3-aminopropoxy side chain .

-

Deprotection : TFA in CH₂Cl₂ cleaves tert-butyloxycarbonyl (Boc) groups without side reactions .

Solvent and Temperature Effects

Stoichiometric Adjustments

-

Excess acryloyl chloride led to Michael addition byproducts; equimolar ratios minimized this .

-

Crude acylation products were used directly in Heck reactions to streamline the workflow .

Comparative Analysis of Synthetic Routes

Propiedades

Fórmula molecular |

C21H23Br3N2O3 |

|---|---|

Peso molecular |

591.1 g/mol |

Nombre IUPAC |

(E)-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-3-(3-bromo-4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C21H23Br3N2O3/c1-28-19-5-3-14(11-16(19)22)4-6-20(27)26-9-7-15-12-17(23)21(18(24)13-15)29-10-2-8-25/h3-6,11-13H,2,7-10,25H2,1H3,(H,26,27)/b6-4+ |

Clave InChI |

MZLANVULBFGHHK-GQCTYLIASA-N |

SMILES isomérico |

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br |

SMILES canónico |

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CC(=C(C(=C2)Br)OCCCN)Br)Br |

Sinónimos |

aplysamine 6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.